2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxole ring, a quinoline core, and a sulfanyl group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and chloroform in the presence of a base.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Construction of the Quinoline Core: The quinoline core is constructed through a series of cyclization reactions involving aniline derivatives and appropriate aldehydes or ketones.
Final Assembly: The final compound is assembled by coupling the benzodioxole and quinoline intermediates under specific reaction conditions, such as the use of a strong base and a suitable solvent.
Industrial production methods may involve optimization of these steps to improve yield, reduce costs, and ensure scalability.
Chemical Reactions Analysis
2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chloro group in the benzodioxole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or amide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects, which are being explored in preclinical studies.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in a critical metabolic pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile include:
2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Lacks the dimethyl and oxo groups, which may affect its reactivity and biological activity.
6-Chloro-1,3-benzodioxole-5-methylsulfanyl-quinoline-3-carbonitrile: Similar structure but with variations in the quinoline core, leading to different chemical and biological properties.
7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Lacks the benzodioxole and sulfanyl groups, which may result in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H17ClN2O3S |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H17ClN2O3S/c1-20(2)6-15-13(16(24)7-20)3-11(8-22)19(23-15)27-9-12-4-17-18(5-14(12)21)26-10-25-17/h3-5H,6-7,9-10H2,1-2H3 |
InChI Key |
WKXUNVYXSWXJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(C(=N2)SCC3=CC4=C(C=C3Cl)OCO4)C#N)C(=O)C1)C |
Origin of Product |
United States |
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